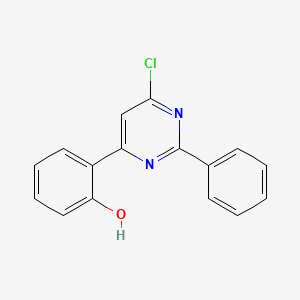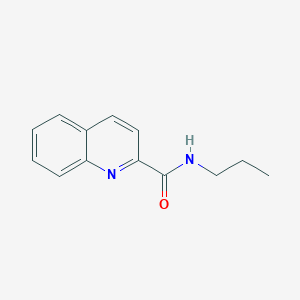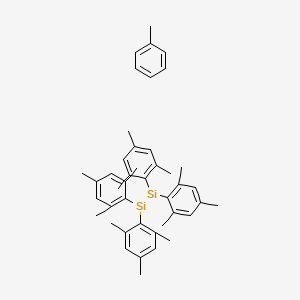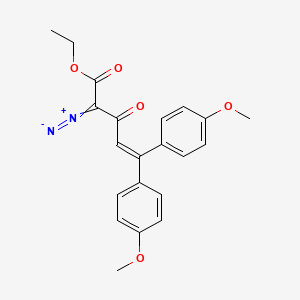
acetic acid;(1S,4R)-1,2,3,4-tetrahydronaphthalene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(1S,4R)-1,2,3,4-tetrahydronaphthalene-1,4-diol is a compound that combines the properties of acetic acid and a tetrahydronaphthalene derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S,4R)-1,2,3,4-tetrahydronaphthalene-1,4-diol can be achieved through several methods. One common approach involves the use of D-limonene as a starting material. The process includes double bond addition and hydroxyl protection, followed by elimination reaction and continuous deprotection . This method is advantageous due to its high chiral selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as hydrolysis, esterification, and purification to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(1S,4R)-1,2,3,4-tetrahydronaphthalene-1,4-diol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include triethylamine, dichloromethane, and tert-butyldimethylsilyl chloride . Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.
Applications De Recherche Scientifique
Acetic acid;(1S,4R)-1,2,3,4-tetrahydronaphthalene-1,4-diol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of acetic acid;(1S,4R)-1,2,3,4-tetrahydronaphthalene-1,4-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to acetic acid;(1S,4R)-1,2,3,4-tetrahydronaphthalene-1,4-diol include:
- (1S,4R)-4-tert-butoxycarbonylamino-cyclopent-2-enyl ester
- (1S,4R)-4-(nitromethyl)-2-cyclohexenyl ester
Uniqueness
The uniqueness of this compound lies in its specific structural configuration and the presence of both acetic acid and tetrahydronaphthalene moieties. This combination imparts unique chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
90018-92-1 |
|---|---|
Formule moléculaire |
C14H20O6 |
Poids moléculaire |
284.30 g/mol |
Nom IUPAC |
acetic acid;(1S,4R)-1,2,3,4-tetrahydronaphthalene-1,4-diol |
InChI |
InChI=1S/C10H12O2.2C2H4O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;2*1-2(3)4/h1-4,9-12H,5-6H2;2*1H3,(H,3,4)/t9-,10+;; |
Clé InChI |
IDMRLILLJLELLC-BUQWBUBUSA-N |
SMILES isomérique |
CC(=O)O.CC(=O)O.C1C[C@@H](C2=CC=CC=C2[C@@H]1O)O |
SMILES canonique |
CC(=O)O.CC(=O)O.C1CC(C2=CC=CC=C2C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride](/img/structure/B14383617.png)
![N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]acetamide](/img/structure/B14383621.png)
![N,N'-Bis(2-bromophenyl)-1-oxo-1-[(tributylstannyl)oxy]-lambda~5~-phosphanediamine](/img/structure/B14383628.png)


![Diethyl {2-hydroxy-3-[(propan-2-yl)oxy]propyl}phosphonate](/img/structure/B14383668.png)

![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14383674.png)
![2-Phenyl-1-thia-3-azaspiro[4.5]dec-2-ene](/img/structure/B14383681.png)

![{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid](/img/structure/B14383699.png)
![1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium chloride](/img/structure/B14383706.png)
![1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine](/img/structure/B14383709.png)
